molecular formula C16H20N2O B8509163 1,2,3,4-Tetrahydro-9-(propylamino)-1-acridinol CAS No. 104675-34-5

1,2,3,4-Tetrahydro-9-(propylamino)-1-acridinol

Cat. No.: B8509163
CAS No.: 104675-34-5
M. Wt: 256.34 g/mol
InChI Key: XRKIMANYLDOPAR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-9-(propylamino)-1-acridinol is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

104675-34-5

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

9-(propylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C16H20N2O/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(19)15(13)16/h3-4,6-7,14,19H,2,5,8-10H2,1H3,(H,17,18)

InChI Key

XRKIMANYLDOPAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C(CCCC2=NC3=CC=CC=C31)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of dry tetrahydrofuran was suspended 2.49 g of 3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one. The mechanically stirred suspension was cooled in ice and 4.50 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise, whereupon a solution formed. After the addition, the reaction appeared complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and thereafter 30% potassium hydroxide was added to dissolve the salts. The supernatent tetrahydrofuran solution was separted and evaporated to a solid. The solid was recrystallized from 1:4 dichloromethane/EtOAc to yield 1.88 g (75%) of needles, melting point 164° C.
Name
3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
75%

Synthesis routes and methods II

Procedure details

Quantity
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CCCNc1c2c(nc3ccccc13)CCCC2=O
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Synthesis routes and methods III

Procedure details

In 50ml of dry tetrahydrofuran was suspended 2.49 g of 3,4-dihydro-9-(n-propylamino)acridin-1(2He-one. The mechanically stirred suspension was cooled in ice and 4.50ml (0.5 eq) of 1.1 M LiAlH4 solution in ether was added dropwise, whereupon a solution formed. After the addition, the reaction appeared complete based on thin layer chromatography analysis. The excess hydride was neutrilized with 0.5ml of saturated NH4Cl solution and therafter 30% potassium hydroxide was added to dissolve the salts. The supernatent tetrahydrofuran solution was separated and evaporated to a solid. The solid was recrystallized from 1:4 dichloromethane/EtOAc to yield 1.88 g (75%) of needles, melting point 164° C.
Name
3,4-dihydro-9-(n-propylamino)acridin
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
75%

Synthesis routes and methods IV

Procedure details

In 50 ml of dry tetrahydrofuran was suspended 2.49 g of 3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one. The mechanically stirred suspension was cooled in ice and 4.50 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise, whereupon a solution formed. After the addition, the reaction appeared complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4CL solution and thereafter 30% potassium hydroxide was added to dissolve the salts. The supernatent tetrahydrofuran solution was separated and evaporated to a solid. The solid was recrystallized from 1:4 dichloromethane/EtOAc to yield 1.88 g (75%) of needles, melting point 164° C.
Name
3,4-dihydro-9-(n-propylamino)acridin-1(2H)-one
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
75%

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